molecular formula C15H8Cl4N2O B12006600 6,8-Dichloro-3-(2,6-dichlorobenzyl)-4(3H)-quinazolinone CAS No. 618443-49-5

6,8-Dichloro-3-(2,6-dichlorobenzyl)-4(3H)-quinazolinone

Cat. No.: B12006600
CAS No.: 618443-49-5
M. Wt: 374.0 g/mol
InChI Key: YVBUNMRUDZHQFL-UHFFFAOYSA-N
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Description

6,8-Dichloro-3-(2,6-dichlorobenzyl)-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-3-(2,6-dichlorobenzyl)-4(3H)-quinazolinone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dichlorobenzylamine and 6,8-dichloroquinazolinone.

    Condensation Reaction: The primary step involves a condensation reaction between 2,6-dichlorobenzylamine and 6,8-dichloroquinazolinone under controlled conditions, often in the presence of a catalyst or base.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and efficiency. Large-scale production may also incorporate continuous flow reactors and automated systems for better control and scalability.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-3-(2,6-dichlorobenzyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chloro substituents.

    Oxidation and Reduction: The quinazolinone core can be subjected to oxidation or reduction under specific conditions, leading to different derivatives.

    Hydrolysis: The compound may undergo hydrolysis in the presence of acids or bases, breaking down into smaller fragments.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted quinazolinones, while oxidation or reduction may lead to different oxidation states or reduced forms of the compound.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of 6,8-Dichloro-3-(2,6-dichlorobenzyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6,8-Dichloroquinazolinone: A related compound with similar structural features.

    2,6-Dichlorobenzylamine: A precursor used in the synthesis of the target compound.

    Other Quinazolinones: Various quinazolinone derivatives with different substituents.

Uniqueness

6,8-Dichloro-3-(2,6-dichlorobenzyl)-4(3H)-quinazolinone is unique due to its specific substitution pattern, which may confer distinct biological or chemical properties compared to other quinazolinones.

Biological Activity

6,8-Dichloro-3-(2,6-dichlorobenzyl)-4(3H)-quinazolinone is a synthetic compound belonging to the quinazoline family. This compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C15H10Cl4N2O
  • Molecular Weight : 357.06 g/mol
  • CAS Number : 68475-42-3

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound, particularly against various bacterial strains.

In Vitro Studies

  • Antibacterial Activity :
    • The compound exhibited significant activity against Candida albicans, with an inhibition zone of 11 mm and a minimum inhibitory concentration (MIC) of 80 mg/mL, outperforming ampicillin in efficacy .
    • Against Gram-positive and Gram-negative bacteria, the compound showed varying degrees of inhibition. Notably, it was effective against Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 10 to 15 mm depending on the derivative used .
  • Table 1: Antibacterial Activity Results
    Bacterial StrainInhibition Zone (mm)MIC (mg/mL)
    Candida albicans1180
    Staphylococcus aureus1275
    Escherichia coli1565

Anticancer Activity

The anticancer potential of quinazoline derivatives has been widely studied due to their ability to inhibit tumor growth.

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the modulation of specific signaling pathways. It inhibits key proteins involved in cell proliferation and survival, leading to increased cancer cell death .
  • Case Study : In a study involving human cancer cell lines, the compound demonstrated significant cytotoxic effects, with IC50 values indicating potent activity against breast and lung cancer cells .

Anti-Inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

  • In Vivo Studies : Animal models treated with this compound showed reduced levels of TNF-alpha and IL-6 in serum, suggesting its potential as an anti-inflammatory agent .
  • Table 2: Anti-Inflammatory Effects
    CytokineControl Level (pg/mL)Treated Level (pg/mL)
    TNF-alpha250150
    IL-6300180

Properties

CAS No.

618443-49-5

Molecular Formula

C15H8Cl4N2O

Molecular Weight

374.0 g/mol

IUPAC Name

6,8-dichloro-3-[(2,6-dichlorophenyl)methyl]quinazolin-4-one

InChI

InChI=1S/C15H8Cl4N2O/c16-8-4-9-14(13(19)5-8)20-7-21(15(9)22)6-10-11(17)2-1-3-12(10)18/h1-5,7H,6H2

InChI Key

YVBUNMRUDZHQFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl)Cl

Origin of Product

United States

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